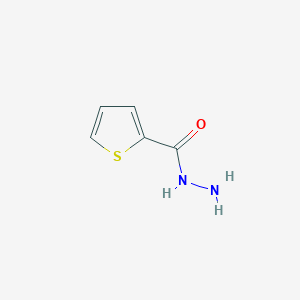

Thiophene-2-carbohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120045. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

thiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c6-7-5(8)4-2-1-3-9-4/h1-3H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGBOGBTIKMGFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178271 | |

| Record name | Thiophene-2-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2361-27-5 | |

| Record name | Thiophene-2-carbohydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2361-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene-2-carboxylic acid hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002361275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thenoylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thenoylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene-2-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene-2-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thiophene-2-carbohydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4J3WEF93N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thiophene-2-carbohydrazide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thiophene-2-carbohydrazide, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis methodologies, and its role as a scaffold for the development of potent therapeutic agents.

Core Chemical and Physical Data

This compound is a foundational building block in the synthesis of a wide array of biologically active molecules. Its chemical structure, combining a thiophene ring with a carbohydrazide moiety, imparts unique properties that make it a valuable precursor in the development of novel therapeutic agents.

| Property | Value | Citations |

| CAS Number | 2361-27-5 | [1][2][3] |

| Molecular Formula | C₅H₆N₂OS | [1][3] |

| Molecular Weight | 142.18 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Thenoylhydrazine, 2-Thiophenecarboxylic acid hydrazide | [1] |

| Physical State | Solid | [4] |

| Purity | >98.0% (HPLC) | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several efficient methods. The most common approaches involve the hydrazinolysis of a corresponding thiophene-2-carboxylic acid ester or the direct condensation of thiophene-2-carboxylic acid with hydrazine hydrate.

Protocol 1: Hydrazinolysis of Methyl Thiophene-2-carboxylate

This protocol describes a microwave-assisted synthesis that offers a rapid and high-yield production of this compound.[3]

Materials:

-

Methyl thiophene-2-carboxylate

-

Hydrazine monohydrate

-

Methanol

-

Water

-

Standard laboratory glassware

-

Kitchen microwave (1500 W)

Procedure:

-

Dissolve methyl thiophene-2-carboxylate (1.0 mmol) and hydrazine monohydrate (5.0 mmol) in a 40 ml mixture of water and methanol in a 250 ml round-bottom flask.

-

Add a few boiling chips to the flask to prevent bumping.

-

Set up an effective reflux system to avoid solvent evaporation during microwave irradiation.

-

Subject the reaction mixture to microwave radiation for 5 minutes.

-

After irradiation, immediately cool the reaction mixture in an ice bath.

-

Collect the resulting white precipitate by filtration.

-

The yield of this compound is approximately 86.7%.[3]

Protocol 2: Conventional Synthesis via Activated Esters

This method involves the activation of 2-thiophenecarboxylic acid followed by treatment with hydrazine.[1]

Materials:

-

2-Thiophenecarboxylic acid

-

1-Hydroxybenzotriazole (HOBt)

-

Dicyclohexylcarbodiimide (DCCI)

-

Hydrazine hydrate

-

Appropriate solvents (e.g., DMF, DCM)

Procedure:

-

Activate 2-thiophenecarboxylic acid by reacting it with HOBt and DCCI to form an activated ester or a mixed anhydride intermediate.

-

Treat the activated intermediate with hydrazine hydrate.

-

The subsequent hydrazinolysis affords this compound in excellent yields.[1]

Biological Significance and Applications

This compound serves as a critical pharmacophore and a versatile synthetic intermediate for the generation of a diverse range of heterocyclic compounds with significant therapeutic potential.[2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer and antimicrobial effects.[2][5][6]

Anticancer Activity:

Derivatives of this compound, particularly hydrazones, have shown promising anticancer properties. These compounds can induce apoptosis in cancer cells through mitochondrial-mediated pathways, which involve the activation of caspases and the release of cytochrome c.[7] Molecular docking studies have suggested that these derivatives can bind to and inhibit key enzymes involved in cancer progression, such as COX-2 and 5-LOX.[3]

Antimicrobial Activity:

Thiophene-based heterocycles derived from this compound have been synthesized and evaluated for their antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Clostridium difficile.[1][6] Molecular docking studies indicate that these compounds may exert their antimicrobial effects by binding to essential bacterial enzymes like D-alanine ligase.[1]

Visualizing Methodologies and Pathways

To better illustrate the synthesis and mechanisms of action, the following diagrams are provided.

Caption: General synthesis workflow for this compound.

Caption: Proposed anticancer mechanism of action for derivatives.

Caption: Proposed antimicrobial mechanism of action for derivatives.

References

- 1. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 5. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from this compound | CoLab [colab.ws]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 2361-27-5 | Benchchem [benchchem.com]

Spectroscopic Profile of Thiophene-2-carbohydrazide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Thiophene-2-carbohydrazide, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound (C₅H₆N₂OS, Molar Mass: 142.18 g/mol ) is a versatile building block in the synthesis of various biologically active molecules.[1][2] Its thiophene ring and hydrazide functional group make it a valuable precursor for developing novel therapeutic agents. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control in research and development.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular formats for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.75 | Singlet | 1H | -NH- (Amide) |

| ~7.72 | Multiplet | 1H | Thiophene H5 |

| ~7.13 | Multiplet | 2H | Thiophene H3, H4 |

| ~4.43 | Singlet | 2H | -NH₂ (Hydrazine) |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~161.5 | C=O (Carbonyl) |

| ~138.0 | Thiophene C2 |

| ~132.0 | Thiophene C5 |

| ~128.5 | Thiophene C3/C4 |

| ~127.8 | Thiophene C4/C3 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies. The spectrum is often recorded using a Potassium Bromide (KBr) pellet or Attenuated Total Reflectance (ATR).

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Strong, Broad | N-H stretching (Amide & Hydrazine) |

| ~3080 | Medium | C-H stretching (Aromatic) |

| ~1640 | Strong | C=O stretching (Amide I) |

| ~1540 | Medium | N-H bending (Amide II) |

| ~1410 | Medium | C=C stretching (Thiophene ring) |

| ~730 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. Electron Ionization (EI) is a common method used for this analysis.

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 142 | Moderate | [M]⁺ (Molecular Ion) |

| 111 | 100% (Base Peak) | [M - NHNH₂]⁺ (Loss of hydrazinyl radical) |

| 83 | Moderate | [C₄H₃S]⁺ (Thienyl cation) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility.

NMR Spectroscopy Protocol

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm). Alternatively, the residual solvent peak of DMSO-d₆ can be used for referencing (δ 2.50 ppm for ¹H and δ 39.51 ppm for ¹³C).[3][4]

-

Data Acquisition : Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra at room temperature.

FT-IR Spectroscopy Protocol

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation (KBr Pellet Method) :

-

Sample Preparation (ATR Method) :

-

A small amount of the solid sample is placed directly onto the clean ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.[5]

-

-

Data Acquisition : The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for KBr) or clean ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol

-

Instrumentation : A mass spectrometer equipped with an Electron Ionization (EI) source.

-

Sample Introduction : The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The sample must be volatile, which may require heating.[6]

-

Ionization : The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6][7]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Data Acquisition : The detector records the abundance of each ion, generating a mass spectrum.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic characterization of this compound, facilitating its use in further scientific endeavors.

References

- 1. This compound | C5H6N2OS | CID 73098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ckgas.com [ckgas.com]

- 4. chem.washington.edu [chem.washington.edu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

The Versatile Intermediate: A Technical Guide to Thiophene-2-Carbohydrazide in Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thiophene-2-carbohydrazide has emerged as a pivotal scaffold in medicinal chemistry and materials science. Its unique structural features and versatile reactivity make it an invaluable starting material for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, key reactions as a synthetic intermediate, and the pharmacological potential of its derivatives. Detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways are presented to facilitate its application in research and development.

Synthesis of this compound

The preparation of this compound can be accomplished through several synthetic routes. The most common and established method is the hydrazinolysis of a corresponding thiophene-2-carboxylic acid ester.[1] A more recent and efficient approach involves the use of activating agents to facilitate the reaction of thiophene-2-carboxylic acid with hydrazine.[2]

Synthesis via Hydrazinolysis of Ethyl Thiophene-2-carboxylate

This standard method involves the nucleophilic acyl substitution of the ethoxy group of ethyl thiophene-2-carboxylate with hydrazine hydrate.[1]

Experimental Protocol:

-

To a solution of ethyl thiophene-2-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (1.5 to 2 equivalents).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford the pure product.

Efficient Synthesis from Thiophene-2-carboxylic Acid using Activating Agents

This improved method offers higher yields under milder conditions by activating the carboxylic acid group, facilitating the subsequent reaction with hydrazine.[2]

Experimental Protocol:

-

Dissolve thiophene-2-carboxylic acid (1 equivalent), 1-hydroxybenzotriazole (HOBt) (1.1 equivalents), and dicyclohexylcarbodiimide (DCCI) (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Stir the mixture at 0°C for 30 minutes.

-

Add hydrazine hydrate (1.2 equivalents) dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.

Table 1: Comparison of Synthetic Methods for this compound

| Method | Starting Material | Key Reagents | Solvent | Reaction Time | Typical Yield | Reference |

| Hydrazinolysis | Ethyl thiophene-2-carboxylate | Hydrazine hydrate | Ethanol | 4-6 hours | Good | [1] |

| Activated Ester | Thiophene-2-carboxylic acid | HOBt, DCCI, Hydrazine hydrate | DCM or DMF | 2.5-4.5 hours | >90% | [2] |

This compound as a Synthetic Intermediate

The carbohydrazide moiety of this compound is a versatile functional group that can be readily transformed into various heterocyclic systems, making it a valuable building block in organic synthesis.[3]

Synthesis of Schiff Bases

This compound readily condenses with various aldehydes and ketones in the presence of an acidic catalyst to form the corresponding Schiff bases (N-acylhydrazones).[4][5] These compounds are important intermediates for the synthesis of other heterocycles and also exhibit a wide range of biological activities.[6][7]

Experimental Protocol for Schiff Base Synthesis:

-

Dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1 equivalent) in ethanol.

-

Add a catalytic amount of glacial acetic acid or concentrated sulfuric acid (2-3 drops).

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The Schiff base product will precipitate. Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure product.

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that can be synthesized from this compound through cyclization reactions. One common method involves the oxidative cyclization of the intermediate Schiff bases.[1] Another approach is the dehydrative cyclization of N,N'-diacylhydrazines.[8][9]

Experimental Protocol for 1,3,4-Oxadiazole Synthesis (from Schiff Bases):

-

To a solution of the this compound-derived Schiff base (1 equivalent) in a suitable solvent like acetic acid or ethanol, add an oxidizing agent such as chloramine-T or mercury(II) oxide.

-

Reflux the reaction mixture for 4-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from an appropriate solvent.

Experimental Protocol for 1,3,4-Oxadiazole Synthesis (Dehydrative Cyclization):

-

Prepare the N,N'-diacylhydrazine intermediate by reacting this compound with an acyl chloride or carboxylic acid.

-

Dissolve the N,N'-diacylhydrazine (1 equivalent) in a dehydrating agent such as phosphorus oxychloride, polyphosphoric acid, or triflic anhydride.[10]

-

Heat the reaction mixture under reflux for 2-6 hours.

-

Monitor the reaction by TLC.

-

Carefully pour the cooled reaction mixture onto crushed ice.

-

Neutralize the mixture with a base (e.g., sodium bicarbonate solution).

-

Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization.

Biological and Pharmacological Roles of this compound Derivatives

Derivatives of this compound are recognized as "privileged structures" in medicinal chemistry due to their wide spectrum of biological activities.[3] The thiophene ring, often considered a bioisostere of the benzene ring, contributes to the lipophilicity and metabolic stability of the molecules, while the carbohydrazide moiety and its derived heterocycles provide sites for hydrogen bonding and coordination with biological targets.

Table 2: Biological Activities of this compound Derivatives

| Derivative Class | Specific Example | Biological Activity | Quantitative Data (if available) | Reference |

| Schiff Bases | (E)-N'-((thiophen-2-yl)methylene)ethane-1,2-diamine complexes | Antimicrobial | MIC50 values of 2–5 μg/mL against S. aureus | [6][7] |

| 1,3,4-Oxadiazoles | Spiro-indoline-oxadiazole derivative | Antibacterial (specific against C. difficile) | MIC values of 2 to 4 μg/ml | [6] |

| Triazoles | 5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | Antimicrobial | Not specified | [9] |

| General Derivatives | Various | Anticancer, Anti-inflammatory, Antiviral, Antitubercular | Not specified | [3] |

Visualizing Synthetic and Biological Pathways

Synthetic Pathways

The following diagrams illustrate the key synthetic transformations starting from this compound.

Caption: Synthesis of this compound.

References

- 1. This compound | 2361-27-5 | Benchchem [benchchem.com]

- 2. ac1.hhu.de [ac1.hhu.de]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Schiff Bases of Thiophene-2-Carboxaldehyde and its Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]

- 5. jetir.org [jetir.org]

- 6. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry of Thiophene Carbohydrazides: A Gateway to Novel Heterocycles and Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiophene nucleus, a sulfur-containing five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, lending unique physicochemical properties to a vast array of therapeutic agents. When functionalized with a carbohydrazide group (-CONHNH2), the resulting thiophene carbohydrazide scaffold becomes a versatile building block for the synthesis of a multitude of heterocyclic systems with significant biological activities. This technical guide delves into the fundamental reactions of the carbohydrazide group in thiophene compounds, providing a comprehensive overview of their synthesis, reactivity, and applications in drug discovery.

Core Synthesis of Thiophene-2-Carbohydrazide

The primary and most common method for the synthesis of this compound is the hydrazinolysis of a corresponding ester, typically methyl or ethyl thiophene-2-carboxylate. This nucleophilic acyl substitution reaction is generally carried out in an alcoholic solvent with hydrazine hydrate.

An alternative efficient, one-pot method involves the activation of 2-thiophenecarboxylic acid using dicyclohexylcarbodiimide (DCCI) and 1-hydroxybenzotriazole (HOBt) to form an active ester, which is then reacted with hydrazine.[1]

Experimental Protocol: Synthesis of this compound from 2-Thiophenecarboxylic Acid[1]

-

To a solution of 2-thiophenecarboxylic acid (10.0 mmol) in dichloromethane (CH2Cl2, 40 mL), add dicyclohexylcarbodiimide (DCCI) (2.81 g, 10.0 mmol) in portions with stirring over a period of 20 minutes.

-

Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After removal of the solvent under reduced pressure, dissolve the residue in ethyl acetate (100 mL).

-

Filter the solution and wash it with 1 M sodium carbonate (Na2CO3) solution (2 x 20 mL) to remove any unreacted acid, followed by a saturated sodium chloride (NaCl) solution and finally with water (2 x 20 mL).

-

Dry the organic layer over magnesium sulfate (MgSO4).

-

Evaporate the solvent under reduced pressure, and recrystallize the isolated solid from hot ethanol to yield the urea derivative.

-

To this intermediate, add hydrazine hydrate and stir at room temperature to yield this compound.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Data | Values |

| IR (KBr, cm⁻¹) | 3280, 3140 (N-H), 1650 (C=O)[2] |

| ¹H NMR (DMSO-d₆, δ ppm) | 12.0 (s, 1H, NH), 9.1 (s, 1H, CH=N), 7.0-8.8 (m, protons of thiophene and pyridine rings)[3] |

| ¹³C NMR (DMSO-d₆, δ ppm) | 161.5 (C=O), 127.8-152.2 (aromatic carbons)[3] |

| Mass Spectrum (EI, m/z) | 142 (M⁺) |

Fundamental Reactions of the Carbohydrazide Group

The carbohydrazide moiety in thiophene compounds is a reactive functional group that readily participates in a variety of chemical transformations, primarily serving as a nucleophile and a precursor for cyclization reactions.

Formation of Hydrazones

The reaction of this compound with aldehydes and ketones in the presence of an acid catalyst yields the corresponding N-acylhydrazones (Schiff bases). This condensation reaction is a fundamental step in the synthesis of many heterocyclic derivatives.

Caption: Formation of N-acylhydrazones.

Cyclization Reactions: A Gateway to Heterocycles

Thiophene carbohydrazides are invaluable precursors for the synthesis of five- and six-membered heterocyclic rings, many of which exhibit significant biological activity.

1,3,4-Oxadiazoles are a class of five-membered heterocycles known for their diverse pharmacological properties. They can be synthesized from thiophene carbohydrazides through several routes:

-

Dehydrative Cyclization of N-acylhydrazones: Treatment of N-acylhydrazones with dehydrating agents like phosphorus oxychloride (POCl₃) or acetic anhydride leads to the formation of 2,5-disubstituted 1,3,4-oxadiazoles.[4]

-

Reaction with Carbon Disulfide: Reaction of thiophene carbohydrazide with carbon disulfide in the presence of a base, followed by oxidative cyclization, yields 5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione.

-

Reaction with Chloroacetic Acid: this compound can be converted to an intermediate which upon treatment with chloroacetic acid in boiling DMF with triethylamine as a base yields an oxadiazole derivative.[4][5]

Caption: Synthesis of 1,3,4-Oxadiazoles.

1,2,4-Triazoles are another important class of nitrogen-containing heterocycles. Their synthesis from thiophene carbohydrazides typically involves the formation of a thiosemicarbazide intermediate.

-

From Thiosemicarbazides: Reaction of this compound with isothiocyanates produces N-substituted thiosemicarbazides. These intermediates can then be cyclized under basic conditions (e.g., NaOH) to afford 4-substituted-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiols.[6]

Caption: Synthesis of 1,2,4-Triazoles.

Thiazolidinones are five-membered sulfur and nitrogen-containing heterocycles. They can be synthesized from the N-acylhydrazones of this compound.

-

Reaction with Mercaptoacetic Acid: The Schiff bases derived from this compound react with mercaptoacetic acid (thioglycolic acid) via a cyclocondensation reaction to yield thiazolidinone derivatives.[5]

Biological Significance and Applications

Thiophene carbohydrazide derivatives are of significant interest to medicinal chemists due to their wide spectrum of biological activities. The incorporation of the thiophene ring often enhances the lipophilicity and metabolic stability of the molecules.

Antimicrobial Activity

Numerous studies have reported the potent antimicrobial activity of thiophene carbohydrazide derivatives against a range of bacteria and fungi.

-

A spiro-indoline-oxadiazole derivative of thiophene displayed high activity against Clostridium difficile with minimum inhibitory concentration (MIC) values of 2 to 4 μg/ml.[7]

-

Certain thiophene-based thiosemicarbazides have shown promising bactericidal activity against B. subtilis, E. coli, and S. typhi.[8]

-

Amino thiophene-2-carboxamide derivatives have demonstrated significant antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[9]

Table 2: Selected Antimicrobial Activities of Thiophene Carbohydrazide Derivatives

| Compound Type | Target Organism | Activity (MIC/Inhibition) | Reference |

| Spiro-indoline-oxadiazole | Clostridium difficile | 2-4 μg/mL | [7] |

| N-(Aryl)-thiosemicarbazides | B. subtilis, E. coli, S. typhi | Promising bactericidal activity | [8] |

| Amino thiophene-2-carboxamide | P. aeruginosa, S. aureus, B. subtilis | Inhibition zones of 19-20 mm | [9] |

Anticancer Activity

The antiproliferative properties of thiophene carbohydrazide derivatives have also been explored.

-

Hydrazone and spiro-indolin-oxadiazole derivatives of thiophene have been found to be potent against breast adenocarcinoma (MCF7) and colon cancer (HCT116) cell lines.[5]

Caption: Biological Activities of Derivatives.

Conclusion

The carbohydrazide group, when attached to a thiophene scaffold, provides a powerful and versatile platform for the synthesis of a diverse range of heterocyclic compounds. The fundamental reactions of this group, primarily hydrazone formation and subsequent cyclizations, open avenues to novel molecular architectures with significant potential in drug discovery. The demonstrated antimicrobial and anticancer activities of these derivatives underscore the importance of continued research in this area. This guide provides a foundational understanding for researchers to explore and exploit the rich chemistry of thiophene carbohydrazides in the development of new therapeutic agents.

References

- 1. ac1.hhu.de [ac1.hhu.de]

- 2. Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ikm.org.my [ikm.org.my]

- 4. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides – Oriental Journal of Chemistry [orientjchem.org]

- 9. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Novel Thiophene-2-carbohydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The thiophene-2-carbohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent antimicrobial and anticancer properties. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into novel derivatives of this compound, offering a valuable resource for researchers in the field of drug discovery.

Synthesis of this compound Derivatives: A Generalized Workflow

The synthesis of novel this compound derivatives typically follows a multi-step process, beginning with the core scaffold and expanding to introduce diverse functional groups. This workflow allows for the creation of a library of compounds for subsequent biological screening.

Caption: A generalized workflow for the synthesis and evaluation of novel this compound derivatives.

Experimental Protocols

General Synthesis of this compound-based Hydrazones

This protocol outlines a common method for the synthesis of hydrazone derivatives from this compound.

Materials:

-

This compound

-

Substituted aromatic or heteroaromatic aldehydes

-

Methanol or Ethanol

-

Glacial acetic acid (catalyst)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Dissolve one equivalent of this compound in a suitable volume of methanol or ethanol in a round-bottom flask.

-

Add one equivalent of the desired aldehyde to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for a period of 1-4 hours, monitoring the progress of the reaction using Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and dioxane).

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2]

Materials:

-

Synthesized this compound derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Standard antibiotics and antifungals (positive controls)

-

Solvent for dissolving compounds (e.g., DMSO)

Procedure:

-

Preparation of Stock Solutions: Dissolve the synthesized compounds and control drugs in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1000 µg/mL).

-

Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilutions: Add a specific volume of the compound stock solution to the first well of a row and perform two-fold serial dilutions by transferring 100 µL from one well to the next, creating a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a 0.5 McFarland standard.

-

Inoculation: Add 100 µL of the diluted microbial suspension to each well, resulting in a final volume of 200 µL per well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Biological Activities of Novel this compound Derivatives

Antimicrobial Activity

Numerous studies have highlighted the potent antimicrobial effects of this compound derivatives against a range of pathogenic bacteria and fungi. The data below summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Spiro–indoline–oxadiazole derivative | Clostridium difficile | 2 - 4 | [3][4] |

| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]this compound | Staphylococcus aureus (including MRSA) | 4 | [5] |

| Thiophene-isoxazole derivative LK7 | Staphylococcus aureus | 6.75 | [2] |

| Thiophene-isoxazole derivative PUB9 | Staphylococcus aureus | < 125 | [2] |

| Thiophene-isoxazole derivative PUB9 | Pseudomonas aeruginosa | 125 - 250 | [2] |

| Thiophene-isoxazole derivative PUB9 | Candida albicans | 125 - 250 | [2] |

Anticancer Activity

Derivatives of this compound have also shown significant promise as anticancer agents, with some compounds exhibiting potent cytotoxicity against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| (E)-N′-(2-hydroxy-3-methoxybenzylidene)this compound | Human cancer cell lines | 0.82 - 12.90 | [1] |

| Thienopyrimidine derivative 3b | HepG2 (Liver Cancer) | 3.105 | [6] |

| Thienopyrimidine derivative 3b | PC-3 (Prostate Cancer) | 2.15 | [6] |

| Thienopyrrole derivative 4c | HepG2 (Liver Cancer) | 3.023 | [6] |

| Thienopyrrole derivative 4c | PC-3 (Prostate Cancer) | 3.12 | [6] |

| Thiophene-2,5-dicarbohydrazide derivative D5 | MCF-7 (Breast Cancer) | High Activity | [6] |

| Thiophene hydrazone derivative G2 | MCF-7 (Breast Cancer) | 50 µg/mL | [7] |

Mechanistic Insights: Targeting Cancer Signaling Pathways

Several studies have begun to elucidate the mechanisms by which thiophene-based derivatives exert their anticancer effects. A prominent mechanism involves the inhibition of key protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT, which are crucial for tumor angiogenesis and cell survival.[6][8]

Caption: Inhibition of the VEGFR-2/AKT signaling pathway by novel this compound derivatives.

Inhibition of VEGFR-2 by these derivatives can block the downstream signaling cascade initiated by Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis.[6] This, in turn, can prevent the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Furthermore, the inhibition of AKT, a central node in cell survival pathways, can lead to the induction of apoptosis (programmed cell death) in cancer cells.[6][8]

Conclusion and Future Directions

The diverse biological activities of this compound derivatives underscore their potential as a valuable scaffold for the development of new drugs. The data and protocols presented in this guide offer a solid foundation for researchers to design and synthesize novel analogs with enhanced efficacy and selectivity. Future research should focus on optimizing the structure-activity relationships of these compounds, further elucidating their mechanisms of action, and advancing the most promising candidates into preclinical and clinical development. The exploration of novel drug delivery systems for these derivatives could also enhance their therapeutic index and clinical utility.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ac1.hhu.de [ac1.hhu.de]

- 5. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bepls.com [bepls.com]

- 8. researchgate.net [researchgate.net]

Thiophene-2-carbohydrazide: A Versatile Scaffold for Heterocyclic Synthesis in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thiophene-2-carbohydrazide has emerged as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds, garnering significant interest within the medicinal chemistry and drug development sectors. Its inherent reactivity and versatile chemical nature allow for its incorporation into various cyclic systems, leading to the generation of novel molecules with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a precursor for the development of potent therapeutic agents.

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the hydrazinolysis of a corresponding thiophene-2-carboxylic acid ester.[1] This straightforward approach typically involves the reaction of methyl or ethyl thiophene-2-carboxylate with hydrazine hydrate in an alcoholic solvent, such as ethanol, under reflux conditions.[1] This method is favored for its operational simplicity and the ready availability of the starting materials.[1]

An alternative and efficient process involves the activation of thiophene-2-carboxylic acid using coupling agents like dicyclohexylcarbodiimide (DCCI) in the presence of 1-hydroxybenzotriazole (HOBt), followed by treatment with hydrazine. This method can lead to high yields, often exceeding 90%, and produces high-purity this compound.[2]

A more direct, though sometimes less efficient, route is the condensation of thiophene-2-carboxylic acid directly with hydrazine hydrate.[1] Microwave irradiation has also been explored as a technique to accelerate the synthesis, with reports of achieving an 86.7% yield in as little as five minutes.[1]

This compound in Heterocyclic Synthesis

The carbohydrazide moiety of this compound is a versatile functional group that can readily undergo cyclization and condensation reactions to form a variety of heterocyclic rings, including oxadiazoles, triazoles, thiadiazoles, pyrazoles, and thiazolidinones.[1][3] These heterocyclic systems form the core of many pharmacologically active molecules.[4]

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazole derivatives can be synthesized from this compound through several pathways. A common method involves the reaction of hydrazones, derived from the condensation of this compound with various aromatic aldehydes, with acetic anhydride.[1][5] Another approach is the oxidative cyclization of these hydrazones using reagents such as chloramine-T, which can be performed under microwave irradiation to yield 2,5-disubstituted-1,3,4-oxadiazoles.[1]

Synthesis of 1,2,4-Triazoles

This compound serves as a versatile precursor for 1,2,4-triazole derivatives. A widely used method involves its reaction with isothiocyanates.[6][7] For instance, reacting this compound with haloaryl isothiocyanates and subsequent cyclization by heating in aqueous sodium hydroxide yields 4-haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones.[6]

Synthesis of 1,3,4-Thiadiazoles

The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of this compound with carbon disulfide in the presence of a base, followed by cyclization. Another route involves the heterocyclization of N'-(substituted)thiophene-2-carbohydrazonoyl chlorides with hydrazinecarbodithioate derivatives.[8]

Synthesis of Pyrazoles

Thiophene-appended pyrazoles can be synthesized via a [3+2] annulation reaction of chalcones (derived from a thiophene aldehyde) with aryl hydrazine hydrochlorides in acetic acid under reflux conditions.[9]

Synthesis of Schiff Bases

This compound readily condenses with various aldehydes and ketones to form Schiff bases.[1][10] These Schiff bases are not only important final products with biological activities but also serve as key intermediates for the synthesis of other heterocyclic systems, such as thiazolidinones, through reaction with mercaptoacetic acid.[3][5]

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a wide range of biological activities, making them attractive candidates for drug development.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of heterocycles derived from this compound. For instance, a spiro-indoline-oxadiazole derivative showed high activity against Clostridium difficile.[4][11] Other derivatives have been found to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.[1] Thiophene-containing thiazolyl carbohydrazides have also exhibited promising antibacterial activity.[12]

Anticancer Activity

Derivatives of this compound have been investigated for their potential as anticancer agents.[1] Some compounds have shown potent activity against various cancer cell lines, including breast adenocarcinoma (MCF7) and colon cancer (HCT116) cell lines.[3] The molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives has been studied against human carbonic anhydrase IX (CA IX) protein, a target in cancer therapy.[3]

Other Biological Activities

In addition to antimicrobial and anticancer properties, derivatives have been screened for anti-inflammatory, antiviral, and antifungal activities.[1] For example, a thiophene-containing carbohydrazide 1,2,3-thiadiazole showed potent anti-Tobacco Mosaic Virus (TMV) activity.[1]

Experimental Protocols

General Procedure for the Synthesis of Thiophene-derived Hydrazones

To a solution of this compound (1 mmol) in ethanol (20 mL), the appropriate aromatic aldehyde (1 mmol) is added. The reaction mixture is refluxed for 2-4 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure hydrazone.

General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Acetylative Cyclization

The thiophene-derived hydrazone (1 mmol) is taken in acetic anhydride (5 mL) and refluxed for 3-5 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is poured into crushed ice with stirring. The solid product that separates out is filtered, washed with water, and recrystallized from an appropriate solvent to yield the 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazole.

General Procedure for the Synthesis of 4-Aryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones

A mixture of this compound (1 mmol) and the corresponding aryl isothiocyanate (1 mmol) in ethanol (25 mL) is refluxed for 4-6 hours. The resulting thiosemicarbazide intermediate is then cyclized by refluxing in an aqueous solution of sodium hydroxide (2N, 10 mL) for 6-8 hours. The reaction mixture is then cooled and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and recrystallized to give the desired triazole.

Quantitative Data Summary

| Compound Type | Reactants | Reagent/Conditions | Yield (%) | M.P. (°C) | Reference |

| This compound | 2-Thiophenecarboxylic acid, DCCI, HOBt, Hydrazine | - | >90 | 138-140 | [2][13] |

| This compound | Methyl thiophene-2-carboxylate, Hydrazine hydrate | Ethanol, Reflux | - | 138-140 | [1] |

| Thiophene-derived Hydrazone | This compound, Aromatic aldehyde | Ethanol, Reflux | Varies | Varies | [1] |

| 1,3,4-Oxadiazole derivative | Thiophene-derived hydrazone | Acetic anhydride, Reflux | 59 | 178-180 | [14] |

| 1,2,4-Triazole-3-thione | This compound, Aryl isothiocyanate, NaOH | Ethanol, Reflux | Good | Varies | [6] |

| Thiazolidinone derivative | Schiff base, Mercaptoacetic acid | - | - | Varies | [3][5] |

| 1,3,4-Thiadiazole derivative | N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride, Hydrazinecarbodithioate | - | - | Varies | [8] |

Conclusion

This compound stands out as a highly valuable and versatile building block in heterocyclic synthesis. Its accessibility and the straightforward chemical transformations it undergoes provide a robust platform for the generation of diverse molecular architectures. The resulting heterocyclic compounds, particularly oxadiazoles, triazoles, and thiazolidinones, have demonstrated significant potential in the development of new therapeutic agents, with promising antimicrobial and anticancer activities. This guide highlights the synthetic utility of this compound and underscores its importance for researchers and professionals in the field of drug discovery and development. The continued exploration of this scaffold is expected to yield novel candidates for preclinical and clinical evaluation.

References

- 1. This compound | 2361-27-5 | Benchchem [benchchem.com]

- 2. ac1.hhu.de [ac1.hhu.de]

- 3. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]

- 8. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. growingscience.com [growingscience.com]

- 10. Synthesis of Schiff Bases of Thiophene-2-Carboxaldehyde and its Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]

- 11. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides – Oriental Journal of Chemistry [orientjchem.org]

- 13. chemimpex.com [chemimpex.com]

- 14. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Synthesis of Thiophene-2-carbohydrazide for Improved Yield

Abstract

This document provides detailed application notes and protocols for the synthesis of thiophene-2-carbohydrazide, a crucial intermediate in the development of novel therapeutics. We present a comparative analysis of a conventional heating method and a microwave-assisted approach, demonstrating that the latter offers a significant improvement in reaction yield and a drastic reduction in reaction time. These protocols are intended for researchers, scientists, and professionals in the field of drug development who are seeking efficient and optimized synthetic routes to this important scaffold.

Introduction

This compound and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The thiophene moiety is a key pharmacophore in several FDA-approved drugs. The carbohydrazide functional group serves as a versatile synthetic handle for the construction of various heterocyclic systems, such as oxadiazoles and triazoles, which are prevalent in many biologically active compounds.

Recent research has highlighted the potential of this compound derivatives as potent anticancer agents. These compounds have been shown to act as inhibitors of key signaling pathways implicated in cancer progression, such as those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the serine/threonine kinase AKT. By inhibiting these pathways, these derivatives can induce apoptosis and inhibit cell proliferation in cancer cell lines, including the MCF-7 breast cancer cell line.

Conventional synthesis of this compound typically involves the hydrazinolysis of a corresponding ester, a process that often requires prolonged heating under reflux.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate chemical reactions, often leading to higher yields, cleaner reaction profiles, and reduced energy consumption.[4][5][6][7][8] This document provides a detailed protocol for the microwave-assisted synthesis of this compound and compares its efficacy with the traditional reflux method.

Data Presentation

The following table summarizes the key quantitative data comparing the conventional and microwave-assisted synthesis of this compound.

| Parameter | Conventional Reflux Method | Microwave-Assisted Method |

| Starting Material | Methyl thiophene-2-carboxylate | Methyl thiophene-2-carboxylate |

| Reagent | Hydrazine hydrate | Hydrazine hydrate |

| Solvent | Ethanol | Ethanol |

| Reaction Time | 2 - 6 hours | 5 - 10 minutes |

| Temperature | Reflux (approx. 78 °C) | 80 °C (controlled) |

| Yield | 68% - 85% (typical for related derivatives) | >90% (reported for similar hydrazides) |

| Purity | Good to excellent after recrystallization | Good to excellent, often with less byproduct formation |

Note: Yields for the conventional method are based on reported syntheses of similar thiophene derivatives.[6][9] The yield for the microwave-assisted method is based on efficient hydrazide syntheses under microwave irradiation.

Experimental Protocols

Materials and Equipment

-

Methyl thiophene-2-carboxylate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (absolute)

-

Round-bottom flasks

-

Reflux condenser

-

Microwave reactor (single-mode, with temperature and pressure sensors)

-

Magnetic stirrer and stir bars

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Buchner funnel and filter paper

-

Rotary evaporator

-

Melting point apparatus

Protocol 1: Conventional Synthesis via Reflux

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl thiophene-2-carboxylate (1.42 g, 10 mmol) in absolute ethanol (30 mL).

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (80% solution, 1.88 mL, 40 mmol).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature. The product will precipitate out of the solution as a white solid.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying and Purification: Dry the product in a desiccator. If necessary, the product can be further purified by recrystallization from ethanol to yield pure this compound.

Protocol 2: Microwave-Assisted Synthesis

-

Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add methyl thiophene-2-carboxylate (0.284 g, 2 mmol) and absolute ethanol (4 mL).

-

Addition of Hydrazine Hydrate: To this suspension, add hydrazine hydrate (80% solution, 0.38 mL, 8 mmol).

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 80 °C for 5 minutes. The reaction pressure should be monitored and kept within the safe limits of the instrument.

-

Cooling and Precipitation: After the irradiation is complete, cool the vial to room temperature. The product will precipitate as a white solid.

-

Isolation: Isolate the solid product by vacuum filtration.

-

Washing: Wash the product with a small amount of cold ethanol.

-

Drying: Dry the purified this compound. The purity can be checked by melting point determination and spectroscopic methods.

Visualizations

Caption: Comparative workflow of conventional vs. microwave synthesis.

Caption: Inhibition of VEGFR-2/AKT pathway by thiophene derivatives.

Conclusion

The microwave-assisted synthesis of this compound offers a compelling alternative to conventional heating methods. The significant reduction in reaction time and potential for increased yield make it an attractive approach for researchers in drug discovery and development. The protocols provided herein are robust and can be readily implemented in a laboratory setting equipped with a microwave reactor. The resulting this compound is a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting cancer-related signaling pathways.

References

- 1. ac1.hhu.de [ac1.hhu.de]

- 2. Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. asianjpr.com [asianjpr.com]

- 6. "Conventional and Microwave Irradiation Methods, Synthesis and Antibact" by R. ADAM, W. Al-Masoudi et al. [journal.nuc.edu.iq]

- 7. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum [revistas.javeriana.edu.co]

- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C5H6N2OS | CID 73098 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Schiff Bases from Thiophene-2-carbohydrazide

Introduction

Thiophene-2-carbohydrazide is a pivotal heterocyclic building block in medicinal and coordination chemistry. Its condensation reaction with various aldehydes and ketones provides a straightforward and efficient route to synthesize a diverse library of Schiff bases, also known as N'-substituted hydrazones. These compounds are of significant interest to researchers and drug development professionals due to their wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The structural flexibility of Schiff bases, allowing for the introduction of various functional groups by simply changing the aldehyde or ketone reactant, makes them attractive candidates for developing novel therapeutic agents.[1]

The fundamental reaction involves a nucleophilic attack by the terminal amino group (-NH2) of the carbohydrazide on the electrophilic carbonyl carbon of an aldehyde or ketone.[1] This is followed by a dehydration step, often catalyzed by an acid, to form the characteristic azomethine or imine group (-N=CH-), which is crucial for their biological activity.[1][4]

General Reaction Scheme

The synthesis of Schiff bases from this compound is typically a condensation reaction as depicted below:

Where "Th" represents the Thiophen-2-yl group.

Experimental Protocols

This section provides a detailed, generalized methodology for the synthesis of Schiff bases derived from this compound.

1. Materials and Reagents

-

This compound (C₅H₆N₂OS)

-

Various substituted aldehydes or ketones

-

Solvent: Absolute Ethanol or Methanol

-

Catalyst: Glacial Acetic Acid or Concentrated Sulfuric Acid (3-4 drops)

-

Drying agent: Anhydrous Magnesium Sulfate (MgSO₄)

-

Recrystallization solvent (e.g., Ethanol, Chloroform, or DMF)

2. Equipment

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Melting point apparatus

-

FT-IR Spectrometer

-

NMR Spectrometer

-

Mass Spectrometer

3. Synthesis Procedure (General Method)

-

Dissolution of Reactants: In a round-bottom flask, dissolve equimolar amounts (e.g., 10 mmol) of this compound and the selected aldehyde or ketone in an appropriate volume of absolute ethanol (e.g., 50 mL).

-

Catalyst Addition: To the stirred solution, add a few drops (typically 3-4) of a suitable acid catalyst, such as glacial acetic acid or concentrated H₂SO₄.[1][5]

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. The reaction time can vary from 30 minutes to several hours (e.g., 2-48 hours), depending on the specific reactants.[4][6]

-

Reaction Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Isolation of Product: After completion of the reaction, allow the mixture to cool to room temperature. The solid Schiff base product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum, or the solution can be poured into ice-cold water to induce precipitation.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid product with cold ethanol and then diethyl ether to remove unreacted starting materials and impurities.[7]

-

Drying and Purification: Dry the crude product in a desiccator or a vacuum oven. Further purification is typically achieved by recrystallization from a suitable solvent like ethanol to obtain pure crystalline solids.[1]

4. Characterization

The structure and purity of the synthesized Schiff bases are confirmed using various analytical techniques:

-

Melting Point (MP): To determine the purity of the compound.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the imine (C=N) bond, typically observed as a strong absorption band in the range of 1587-1645 cm⁻¹, and the disappearance of the C=O band from the starting aldehyde/ketone.[7][8]

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To elucidate the chemical structure by identifying the protons in the molecule. The formation of the Schiff base is confirmed by a characteristic singlet for the azomethine proton (-N=CH) in the range of δ 8-9 ppm.[7]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Data Presentation: Synthesis Conditions and Yields

The following table summarizes various reaction conditions for the synthesis of Schiff bases from thiophene-based starting materials.

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Conditions | Yield (%) |

| This compound | Various aromatic aldehydes | Absolute Ethanol | Glacial Acetic Acid | Reflux | Not specified |

| Thiophene-2-carboxaldehyde | N¹,N¹-diethylethane-1,2-diamine | CH₂Cl₂ | None specified | Stirred at 25°C for 48h | 93%[7][9] |

| Thiophene-2-carboxaldehyde | Aniline / Substituted anilines | Ethanol | Conc. H₂SO₄ (3-4 drops) | Not specified | Not specified |

| Thiophene-2-carboxaldehyde | o-phenylenediamine | Ethanol | Not specified | Reflux for 48h | Not specified |

| 2-Acetyl thiophene | Ethylene diamine | Not specified | Not specified | Ultrasound method | Not specified |

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis of Schiff bases.

Caption: Experimental workflow for Schiff base synthesis.

Applications in Drug Development

Schiff bases derived from this compound and their metal complexes are recognized for their significant biological potential.[3][4] They have been extensively investigated for various therapeutic applications:

-

Antimicrobial Activity: Many of these compounds exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][3] Some derivatives have shown promising results against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile.[2][10]

-

Anticancer Potential: Certain thiophene-derived Schiff bases and their metal complexes have demonstrated significant cytotoxicity against various cancer cell lines, including hepatocellular carcinoma and breast cancer (MCF-7) cells.[8][9]

-

Other Biological Activities: Research has also pointed towards their utility as anti-inflammatory, antioxidant, and larvicidal agents.[3] The chelation of metal ions by these Schiff bases can enhance their biological activity, making them promising candidates for the design of novel metal-based drugs.[3]

References

- 1. This compound | 2361-27-5 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ijfans.org [ijfans.org]

- 4. jetir.org [jetir.org]

- 5. Synthesis of Schiff Bases of Thiophene-2-Carboxaldehyde and its Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]

- 6. jjc.yu.edu.jo [jjc.yu.edu.jo]

- 7. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncologyradiotherapy.com [oncologyradiotherapy.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

Application of Thiophene-2-carbohydrazide in the Synthesis of 1,3,4-oxadiazoles: A Note for Researchers

Thiophene-2-carbohydrazide has emerged as a versatile and crucial building block in medicinal chemistry and drug development, particularly for the synthesis of 1,3,4-oxadiazole derivatives. This class of heterocyclic compounds is of significant interest due to its broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4] The incorporation of the thiophene moiety into the 1,3,4-oxadiazole scaffold can enhance the biological efficacy of these molecules. This document provides detailed application notes, experimental protocols, and quantitative data on the synthesis of 1,3,4-oxadiazoles from this compound, aimed at researchers and scientists in the field of drug discovery.

Synthetic Strategies and Quantitative Data

Several efficient methods have been developed for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles starting from this compound. The most common approaches involve the condensation of the carbohydrazide with various electrophilic reagents, followed by cyclization. Key methods include reaction with aromatic aldehydes to form hydrazones which are subsequently cyclized, and reaction with carbon disulfide to yield thiol-substituted oxadiazoles.

Table 1: Synthesis of 2-(Thiophen-2-yl)-5-aryl-1,3,4-oxadiazoles via Oxidative Cyclization of Hydrazones

This two-step method involves the initial formation of N'-arylmethylene-thiophene-2-carbohydrazides (hydrazones) by reacting this compound with various aromatic aldehydes. The subsequent oxidative cyclization of the purified hydrazones yields the desired 1,3,4-oxadiazoles.

| Entry | Aromatic Aldehyde | Oxidizing Agent/Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| 1 | Benzaldehyde | Acetic Anhydride | Acetic Acid | Reflux | High | [5] |

| 2 | 4-Nitrobenzaldehyde | Chloramine-T | Ethanol | Microwave, 5-7 min | 85-90 | [5] |

| 3 | 4-Chlorobenzaldehyde | I₂ / K₂CO₃ | Ethanol/DCM | Stirring, rt | Good | [6] |

| 4 | Salicylaldehyde | P₂O₅ | Xylene | Reflux, 1 hr | Moderate | [1] |

| 5 | Vanillin | TBTU / DIEA | DMF | 50 °C, 4h | 85 | [7] |

Table 2: Synthesis of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol and its Derivatives

The reaction of this compound with carbon disulfide in a basic medium is a straightforward method to obtain the versatile intermediate, 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol. This intermediate can be further functionalized.

| Entry | Reagents | Base | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| 1 | CS₂ | KOH | Ethanol | Reflux, 8h | 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol | 82 | [8] |

| 2 | CS₂, Alkyl Halide | Et₃N | DMF | 70 °C, then rt | 2-(Alkylthio)-5-(thiophen-2-yl)-1,3,4-oxadiazole | Good | [9] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N'-Arylmethylene-thiophene-2-carbohydrazides (Hydrazones)

-

Dissolve this compound (1 mmol) in ethanol (20 mL).

-

Add the respective aromatic aldehyde (1 mmol) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure hydrazone.

Protocol 2: Oxidative Cyclization of Hydrazones to 1,3,4-Oxadiazoles using Chloramine-T under Microwave Irradiation

-

Place the N'-arylmethylene-thiophene-2-carbohydrazide (1 mmol) and Chloramine-T (1.2 mmol) in a microwave-safe vessel.

-

Add ethanol (10 mL) as the solvent.

-

Irradiate the mixture in a microwave synthesizer at a suitable power (e.g., 150-300 W) for 5-7 minutes.

-

Monitor the reaction by TLC.

-

After completion, cool the vessel and pour the contents into ice-cold water.

-

The resulting solid is filtered, washed with water, and dried.

-

Purify the product by recrystallization from an appropriate solvent.[5]

Protocol 3: Synthesis of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol

-

To a solution of this compound (1 mmol) in ethanol (20 mL), add potassium hydroxide (1.2 mmol) and stir until dissolved.

-

Add carbon disulfide (1.5 mmol) dropwise to the solution.

-

Reflux the reaction mixture for 8-10 hours, during which the evolution of hydrogen sulfide gas may be observed.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and pour it into ice-cold water.

-

Acidify the solution with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Recrystallize from ethanol to obtain the pure 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol.[8]

Biological Activity and Mechanism of Action

Derivatives of 1,3,4-oxadiazole containing a thiophene moiety have demonstrated significant biological activities, particularly as antifungal agents. A notable mechanism of action for some of these compounds is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[10][11] Inhibition of SDH disrupts fungal respiration and energy production, leading to cell death.

Table 3: Antifungal and Enzyme Inhibitory Activity of Selected Thiophene-1,3,4-oxadiazole Derivatives

| Compound ID | Fungal Strain | EC₅₀ (mg/L) | Target Enzyme | IC₅₀ (µM) | Reference |

| 4g | Sclerotinia sclerotiorum | ~1.0 | Succinate Dehydrogenase (SDH) | 1.01 ± 0.21 | [10][12] |

| 4i | Sclerotinia sclerotiorum | 0.1 - 1.1 | Succinate Dehydrogenase (SDH) | 4.53 ± 0.19 | [10][12] |

| 5k | Exserohilum turcicum | 32.25 | Succinate Dehydrogenase (SDH) | Not Reported | [11] |

Visualizations

Caption: General synthetic routes for 1,3,4-oxadiazoles from this compound.

Caption: Inhibition of Succinate Dehydrogenase (SDH) by thiophene-1,3,4-oxadiazole derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound | 2361-27-5 | Benchchem [benchchem.com]